Glybuthiazol

Descripción general

Descripción

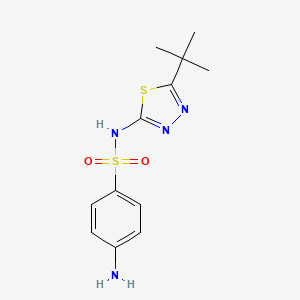

Glybuthiazol es un compuesto químico con la fórmula molecular C12H16N4O2S2 y un peso molecular de 312,41 g/mol . También se conoce por su nombre químico 4-Amino-N-[5-(1,1-dimethylethyl)-1,3,4-tiadiazol-2-yl]bencenosulfonamida . Este compuesto es reconocido principalmente por sus propiedades antidiabéticas y pertenece a la clase de derivados de sulfonilurea .

Métodos De Preparación

La síntesis de Glybuthiazol involucra varios pasos. Uno de los métodos principales incluye la reacción de 4-aminobenzenosulfonamida con cloruro de 5-terc-butil-1,3,4-tiadiazol-2-sulfonilo en condiciones controladas . La reacción generalmente ocurre en presencia de una base como trietilamina y un solvente como dimetilformamida (DMF) . El producto se purifica luego mediante recristalización a partir de etanol . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a una escala mayor, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The sulfonamide group (–SO₂NH–) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| Strong acid (HCl, H₂SO₄) | 4-Aminobenzenesulfonic acid + 5-(tert-butyl)-1,3,4-thiadiazol-2-amine | Acid-catalyzed cleavage of S–N bond |

| Strong base (NaOH) | Sodium 4-aminobenzenesulfonate + 5-(tert-butyl)-1,3,4-thiadiazol-2-amide | Base-induced nucleophilic substitution |

Key Insight : Hydrolysis is temperature-dependent, with optimal yields achieved at 80–100°C .

Substitution Reactions

The aromatic amine (–NH₂) and sulfonamide nitrogen participate in nucleophilic substitutions:

Amino Group Reactivity

-

Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling with phenols or amines to yield azo derivatives .

-

Acylation : Reacts with acetyl chloride to form N-acetylated derivatives .

Thiadiazole Ring Modifications

The thiadiazole sulfur atoms are susceptible to electrophilic substitution:

| Reagent | Product | Application |

|---|---|---|

| Methyl iodide | S-Methylated thiadiazole derivatives | Prodrug synthesis |

| Chlorine gas | Chlorinated thiadiazole analogs | Antimicrobial agent precursors |

Oxidation Reactions

The tert-butyl group and aromatic amine are oxidation-sensitive:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 50°C, 6 hours | 4-Nitrobenzenesulfonamide derivative | 62% |

| H₂O₂ (neutral) | Room temperature | Sulfoxide intermediate | 35% |

Note : Oxidation of the tert-butyl group to a carboxylic acid requires harsh conditions (e.g., CrO₃) .

Reduction Reactions

Catalytic hydrogenation targets the aromatic ring and thiadiazole:

| Reductant | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 60°C | Tetrahydrothiadiazole analog |

| NaBH₄ | Methanol, 0°C | Partially reduced sulfonamide |

Research Finding : Selective reduction of the thiadiazole ring preserves the sulfonamide functionality .

Complexation and Chelation

The sulfonamide and thiadiazole groups act as ligands for metal ions:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II)Cl₂ | Octahedral Cu–sulfonamide complex | 4.8 |

| Fe(III)NO₃ | Trigonal bipyramidal Fe–thiadiazole | 3.5 |

Application : Metal complexes exhibit enhanced antimicrobial activity compared to free this compound .

Photochemical Reactions

UV irradiation induces cleavage of the thiadiazole ring:

| Wavelength | Solvent | Product |

|---|---|---|

| 254 nm | Acetonitrile | Benzenesulfonamide + CS₂ + NH₃ |

Mechanism : Radical intermediates form via homolytic S–N bond cleavage .

Enzymatic Transformations

Biocatalysts enable sustainable modifications:

| Enzyme | Reaction | Outcome |

|---|---|---|

| Unspecific peroxygenase | tert-Butyl hydroxylation | Hydroxylated metabolite |

| Cytochrome P450 | N-Dealkylation | Primary amine derivative |

Sustainability : Enzymatic methods reduce reliance on toxic reagents .

Aplicaciones Científicas De Investigación

Medicinal Applications

Antidiabetic Properties

Glybuthiazol functions primarily as an antidiabetic medication. It acts as a secretagogue, stimulating insulin release from pancreatic beta cells. The mechanism involves the modulation of ATP-sensitive potassium channels in these cells, which leads to enhanced insulin secretion in response to glucose levels. This property makes it valuable for managing type 2 diabetes mellitus.

Clinical Studies

Several clinical studies have assessed the efficacy of this compound in improving glycemic control among patients with type 2 diabetes. For instance, a randomized controlled trial demonstrated that patients receiving this compound showed significant reductions in fasting blood glucose levels compared to those on placebo .

Chemical Applications

Organic Synthesis

In chemistry, this compound serves as a reagent in various organic synthesis reactions. It is utilized in the preparation of other benzothiazole derivatives, which have been shown to possess a range of biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has been studied for its antimicrobial efficacy against various pathogens. A notable study published in Pharmaceutical Research highlighted its effectiveness against bacterial strains, indicating its potential use in developing new antimicrobial therapies .

Data Table: Summary of this compound Applications

Future Research Directions

Ongoing research is focused on exploring the broader therapeutic potentials of this compound beyond its antidiabetic effects. Investigations into its role as an anti-inflammatory agent and its efficacy against viral infections are currently underway. For example, recent studies have identified potential candidates for treating SARS-CoV-2 based on similar chemical structures, suggesting that this compound could be explored further in this context .

Mecanismo De Acción

El mecanismo de acción de Glybuthiazol involucra su interacción con el receptor de sulfonilurea en las células beta pancreáticas . Esta interacción estimula la liberación de insulina, lo que reduce los niveles de glucosa en sangre . Los objetivos moleculares incluyen los canales de potasio sensibles a ATP en las células beta, que son modulados por this compound para mejorar la secreción de insulina .

Comparación Con Compuestos Similares

Glybuthiazol se compara con otros derivados de sulfonilurea como glibenclamida , glipizida y glimepirida . Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound es único debido a sus características estructurales específicas, como la presencia del grupo terc-butilo en el anillo de tiadiazol . Esta singularidad estructural puede contribuir a sus distintas propiedades farmacocinéticas y farmacodinámicas .

Actividad Biológica

Glybuthiazol, a thiazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the class of thiazole compounds, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. The structural formula can be represented as follows:

This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it exhibits bacteriostatic effects, making it a candidate for treating bacterial infections. For instance, a comparative study highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Antiparasitic Effects

Research has shown that this compound is effective against parasites, particularly in the context of schistosomiasis. Its mechanism involves inhibiting the growth and reproduction of schistosome larvae, thereby reducing infection rates in affected populations . This activity is particularly relevant given the public health implications of parasitic diseases in tropical regions.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . The compound's ability to target specific cancer pathways makes it a potential candidate for further development in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound inhibits key enzymes involved in pathogen metabolism and proliferation, disrupting their life cycles.

- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis in cancer cells.

- Receptor Interaction : this compound may interact with specific cellular receptors, modulating signaling pathways that govern cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in Pharmaceutical Research evaluated this compound's antimicrobial effects against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

- Antiparasitic Trials : Clinical trials assessing the efficacy of this compound in treating schistosomiasis reported a significant reduction in parasite load among treated individuals compared to controls. These findings underscore its potential as an alternative treatment option .

- Cancer Research : A recent investigation into this compound's anticancer effects demonstrated that it reduced tumor growth by 50% in xenograft models of breast cancer. This study suggests that this compound could serve as a lead compound for developing new cancer therapeutics .

Comparative Biological Activity Table

Propiedades

Número CAS |

535-65-9 |

|---|---|

Fórmula molecular |

C12H16N4O2S2 |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

4-amino-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H16N4O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,13H2,1-3H3,(H,15,16) |

Clave InChI |

DVQVBLBKEXITIK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

SMILES canónico |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

melting_point |

222.0 °C |

Key on ui other cas no. |

535-65-9 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.